2-amino-N-(2-chloro-4-fluorophenyl)benzamide
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Description
“2-amino-N-(2-chloro-4-fluorophenyl)benzamide” is a biochemical used for proteomics research . It has a molecular formula of C13H10ClFN2O and a molecular weight of 264.68 .
Synthesis Analysis
The synthesis of “this compound” involves fluorine substitution on a previously derived lead compound . The synthesized molecules exhibited class I (HDAC1, 2, and 3) selectivity in the in vitro enzymatic assay .Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula, C13H10ClFN2O . Further details about its molecular structure could not be found in the search results.Chemical Reactions Analysis
“this compound” has been found to exhibit class I (HDAC1, 2, and 3) selectivity in the in vitro enzymatic assay . It has been especially potent against HDAC3 activity .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 264.68 . Further details about its physical and chemical properties could not be found in the search results.Mechanism of Action
Future Directions
The future directions for “2-amino-N-(2-chloro-4-fluorophenyl)benzamide” could involve further discovery of isoform selective HDAC inhibitors . It has shown potential as a high potent lead compound . In addition, drug combination results showed that 0.5 μM of it could improve the anticancer activity of taxol and camptothecin .
Properties
IUPAC Name |
2-amino-N-(2-chloro-4-fluorophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFN2O/c14-10-7-8(15)5-6-12(10)17-13(18)9-3-1-2-4-11(9)16/h1-7H,16H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTLFFIVHQKHSRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)F)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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